

Spectroscopic Profile of 8-Chloroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	8-Chloroquinoline	
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This technical guide provides a comprehensive overview of the spectroscopic data for **8-chloroquinoline**, a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for researchers engaged in the synthesis, characterization, and application of this compound.

Spectroscopic Data Summary

The empirical formula for **8-chloroquinoline** is C₉H₆ClN, with a molecular weight of approximately 163.60 g/mol .[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of **8-chloroquinoline**. A study on the spectroscopic investigation of **8-chloroquinoline** has reported the recording and analysis of its FT-NMR spectra.[3]

¹H NMR Spectroscopic Data for **8-Chloroquinoline**

While a complete, experimentally verified peak list with assignments for the ¹H NMR spectrum of **8-chloroquinoline** is not readily available in the aggregated search results, ChemicalBook



indicates the availability of a 1 H NMR spectrum.[4] For structurally similar quinoline derivatives, the aromatic protons typically resonate in the region of δ 7.0-9.0 ppm.

¹³C NMR Spectroscopic Data for **8-Chloroquinoline**

Similar to the proton NMR data, a detailed experimental peak list for the 13 C NMR spectrum of **8-chloroquinoline** is not fully available in the search results. However, a computational study has calculated the chemical shifts for **8-chloroquinoline**.[3] The aromatic carbons of the quinoline ring are expected to appear in the δ 120-150 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of **8-chloroquinoline** has been recorded and analyzed.[3]

Table 1: IR Spectroscopic Data for 8-Chloroquinoline

Wavenumber (cm ^{−1})	Assignment
3100-3000	Aromatic C-H stretching
1600-1450	C=C and C=N stretching
~1300-1000	C-H in-plane bending
~850-750	C-H out-of-plane bending
~800-600	C-CI stretching

Note: This table represents typical absorption regions for the functional groups present in **8-chloroquinoline** based on general spectroscopic principles and data for similar compounds. A detailed experimental spectrum would provide precise peak positions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in confirming the molecular weight and elucidating the structure.



The mass spectrum of **8-chloroquinoline** is available from the NIST WebBook and PubChem. [1][2]

Table 2: Mass Spectrometry Data for 8-Chloroquinoline

m/z	Relative Intensity	Assignment
163	High	[M]+ (³⁵ Cl)
165	Lower	[M] ⁺ (³⁷ Cl)
128	Moderate	[M-CI] ⁺

Note: The presence of the M and M+2 peaks in an approximate 3:1 ratio is characteristic of a molecule containing one chlorine atom.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

- Accurately weigh 5-10 mg of 8-chloroquinoline and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 300-600
 MHz. Key parameters include a sufficient number of scans to achieve a good signal-to-noise



ratio, a relaxation delay of 1-5 seconds, and a pulse width of 30-90 degrees.

Acquire the ¹³C NMR spectrum on the same instrument, typically at a frequency of 75-150 MHz. A proton-decoupled sequence is generally used to simplify the spectrum.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale using the TMS signal at 0 ppm.
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling
 constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy Protocol

Sample Preparation (Neat Liquid/Capillary Cell):

- As 8-chloroquinoline is a liquid at room temperature, the "neat" or "capillary cell" technique is appropriate.
- Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
- Gently press the plates together to form a thin capillary film of the liquid.
- Alternatively, introduce the liquid into a demountable cell with a defined path length.

Data Acquisition:

- Place the salt plates or the cell in the sample holder of an FTIR spectrometer.
- Record a background spectrum of the empty salt plates or cell.



• Record the sample spectrum over a typical range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Data Processing:

- Identify the positions of the major absorption bands in wavenumbers (cm⁻¹).
- Correlate these absorption bands with the characteristic vibrational frequencies of the functional groups present in 8-chloroquinoline.

Mass Spectrometry (MS) Protocol

Sample Introduction and Ionization (Electron Ionization - EI):

- Introduce a small amount of the 8-chloroquinoline sample into the mass spectrometer,
 typically via a direct insertion probe or after separation using a gas chromatograph (GC-MS).
- In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment.

Mass Analysis:

- The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

Detection and Data Processing:

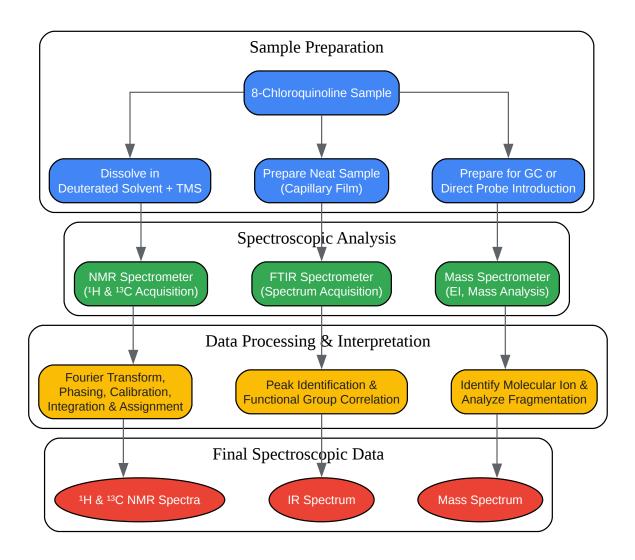
- A detector records the abundance of each ion at a specific m/z value.
- The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
- Identify the molecular ion peak to confirm the molecular weight of the compound. The isotopic pattern for chlorine (M and M+2 peaks) should be observed.



• Analyze the fragmentation pattern to gain further structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **8-chloroquinoline**.



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General workflow for spectroscopic analysis.



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- To cite this document: BenchChem. [Spectroscopic Profile of 8-Chloroquinoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1195068#spectroscopic-data-of-8-chloroquinoline-nmr-ir-ms]

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